Manganese(2+);pentane-2,4-dione;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

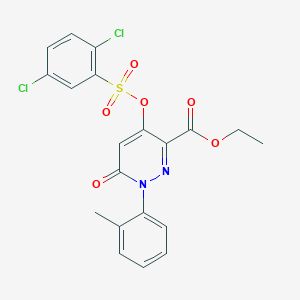

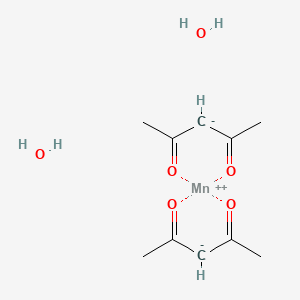

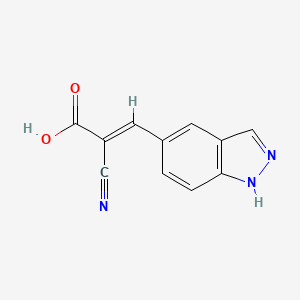

“Manganese(2+);pentane-2,4-dione;dihydrate”, also known as Bis(2,4-pentanedionato)manganese(II) Dihydrate, is a compound with the molecular formula C10H18MnO6 . It is a product of Alfa Chemistry Materials and belongs to the group of Magnetic Metal Complexes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] .Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the search results, it’s known that acetylacetone, a component of this compound, is involved in various reactions. For instance, it exists in equilibrium with a tautomer and these tautomers interconvert so rapidly under most conditions that they are treated as a single compound in most applications .Scientific Research Applications

Thermochemistry of Adducts : The study by Dunstan (2000) explored thermochemical properties of compounds involving manganese(II), pentane-2,4-dionate, and other ligands. They characterized these adducts using various techniques like thermal studies and spectroscopy, providing insights into their standard enthalpies of formation, decomposition, and other key thermochemical parameters.

Catalytic Epoxidation of Alkenes : Research by Louloudi et al. (2002) demonstrated the use of binuclear manganese(II) complexes in the catalytic epoxidation of simple olefins. These complexes, synthesized using pentane-2,4-dione and other components, showed significant activity, highlighting the application of manganese in catalysis.

Oxidation Reactions : A study by Nishino et al. (1996) focused on the oxidation of diketene and 1,1-diarylethene with manganese(III) acetate dihydrate, leading to various products like tetrahydrofuran derivatives. This research contributes to the understanding of manganese-mediated oxidation reactions in organic chemistry.

Molecular Structure Analysis : The structural and tautomeric characteristics of compounds like 3-(4-fluorophenylhydrazone)pentane-2,4-dione were studied using various spectroscopic methods and quantum-chemical calculations by Maharramov et al. (2010). These findings reveal important details about the stability and reactivity of such compounds.

Physicochemical and Solvatochromic Properties : Mahmudov et al. (2011) synthesized new azoderivatives of pentane-2,4-dione and characterized their physicochemical properties. This research contributes to the broader understanding of the properties and applications of manganese(2+);pentane-2,4-dione;dihydrate derivatives.

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of Bis(2,4-pentanedionato)manganese(II) dihydrate involves complex chemical reactions. For instance, it has been reported that glyoxylate catalyzes the reduction of a similar compound, [Mn(pd)3], to Mn II in aqueous perchlorate media, consuming one mole of pentane-2,4-dione (Hpd) per mole of Mn III reduced . This suggests that Bis(2,4-pentanedionato)manganese(II) dihydrate may undergo similar reactions, but further studies are needed to confirm this.

Biochemical Pathways

The compound’s interaction with glyoxylate suggests it may influence redox reactions and related biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,4-pentanedionato)manganese(II) dihydrate. For instance, the compound’s reactions with glyoxylate were observed in aqueous perchlorate media .

Biochemical Analysis

Biochemical Properties

The role of Manganese(2+);pentane-2,4-dione;dihydrate in biochemical reactions is quite significant. It has been found to interact with glyoxylate anion in aqueous perchlorate media, catalyzing the reduction of manganese (III) to manganese (II) . This process involves the consumption of pentane-2,4-dione and the generation of a pd˙ radical in a cyclic redox process .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It involves a cyclic redox process where the compound interacts with glyoxylate anion, leading to the reduction of manganese (III) to manganese (II) . This process also results in the generation of a pd˙ radical .

Properties

IUPAC Name |

manganese(2+);pentane-2,4-dione;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBHSUACSKNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MnO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)

![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)

![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)

![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)